4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Analytical chemistry Quality control Structural confirmation

This specific para-bromo regioisomer (CAS 309737-37-9) is essential for SAR studies where halogen bond donor capacity and electronic modulation dictate kinase hinge binding. The para-Br atom (σp=+0.23) engages in unique Br···O/π interactions absent in meta-bromo or des-bromo analogs, while the 4-fluorophenyl group anchors hydrophobic pockets. Identity is confirmed by ¹H NMR and the Br isotopic signature. Ideal for crystallographic phasing and ¹⁹F NMR fragment screening. Request quote to compare regioisomeric selectivity and advance your hit-to-lead program.

Molecular Formula C15H9BrFN3OS
Molecular Weight 378.22
CAS No. 309737-37-9
Cat. No. B2616883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS309737-37-9
Molecular FormulaC15H9BrFN3OS
Molecular Weight378.22
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F
InChIInChI=1S/C15H9BrFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
InChIKeyFSURHSKCGICHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 309737-37-9): Structural Identity, Spectral Confirmation, and Core Procurement Specifications


4-Bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 309737-37-9) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, defined by a para-bromine on the benzamide ring and a para-fluorine on the 5-phenyl substituent of the thiadiazole core [1]. The compound has a molecular formula of C15H9BrFN3OS, an exact mass of 376.963374 Da, and a molecular weight of 378.22 g/mol [1]. Its structural identity is confirmed by ¹H NMR spectroscopy available through the SpectraBase reference database (Compound ID 62d3Ly28mXD), providing a verifiable spectral fingerprint for identity and purity verification during procurement [1]. The compound is a member of a broader class of 1,3,4-thiadiazole benzamides that have been extensively investigated as kinase inhibitor scaffolds, particularly against PKB/Akt, EGFR/HER-2, and BCR-ABL targets, as documented in patent literature and primary research [2][3].

Positional Halogen and Electronic Effects in 1,3,4-Thiadiazole Benzamides: Why 4-Bromo Substitution Cannot Be Arbitrarily Replaced by Meta-Bromo, Des-Bromo, or Swapped-Halogen Analogs


Within the N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide scaffold, the position and identity of the halogen substituent on the benzamide ring are not interchangeable without altering key molecular recognition properties. The para-bromine atom in CAS 309737-37-9 carries a Hammett σp constant of +0.23 (inductive electron-withdrawing) versus σm = +0.39 for the meta-bromo isomer, resulting in distinct electronic polarization of the amide carbonyl and different hydrogen-bonding and dipole-dipole interaction profiles with biological targets [1]. Furthermore, the para-bromine serves as a halogen bond donor (σ-hole) capable of engaging in specific Br···O or Br···π interactions with protein backbone carbonyls or aromatic side chains, a capacity absent in the des-bromo analog (CAS 391226-17-8) and qualitatively different from the C–F moiety in the swapped-halogen analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide (CAS 309737-35-7), where fluorine acts as a weak hydrogen bond acceptor rather than a halogen bond donor [2]. These physicochemical differences—quantifiable through calculated logP, Hammett constants, and electrostatic potential maps—mean that activity data obtained on the meta-bromo isomer, the des-bromo parent, or the halogen-swapped regioisomer cannot be extrapolated to predict the behavior of the para-bromo compound in target-based or phenotypic assays.

Quantitative Differentiation Evidence for 4-Bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 309737-37-9) Against Closest Structural Analogs


Spectroscopic Identity Verification: ¹H NMR Spectral Fingerprint Confirms Regioisomeric Purity of the Para-Bromo Compound

The target compound possesses a verified ¹H NMR spectrum archived in the SpectraBase database (Compound ID 62d3Ly28mXD), providing a reference fingerprint for identity confirmation that distinguishes it from the meta-bromo regioisomer. The para-substitution pattern produces a characteristic AA'BB' coupling pattern for the 1,4-disubstituted benzamide aromatic protons (δ ~7.65 and ~7.95 ppm as two doublets, J ≈ 8.5 Hz), whereas the meta-bromo isomer exhibits a distinct 1,3-disubstitution splitting pattern (multiplet or doublet of doublets). This spectral differentiation allows unambiguous confirmation of regioisomeric identity upon receipt, a critical quality control step not available for compounds lacking published reference spectra [1].

Analytical chemistry Quality control Structural confirmation

Electronic Modulation of the Benzamide Carbonyl: Hammett σ Constants Differentiate Para-Br from Meta-Br and Des-Br Analogs

The electron-withdrawing effect of the bromine substituent on the benzamide ring is position-dependent, quantified by Hammett substituent constants. The para-bromo group (σp = +0.23) exerts a moderate electron-withdrawing inductive effect that polarizes the amide carbonyl, whereas the meta-bromo isomer (σm = +0.39) has a stronger inductive withdrawal due to the absence of resonance donation in the meta position. The des-bromo analog (σp = 0.00 for H) lacks this electronic modulation entirely. These differences affect the hydrogen bond acceptor strength of the amide carbonyl (pKBH⁺ values are linearly correlated with Hammett σ for benzamides, ρ = -0.91 [2]), directly impacting target binding affinity in kinase active sites where the amide carbonyl often serves as a hinge-binding motif [1][2].

Medicinal chemistry SAR Electronic effects

Halogen Bond Donor Capacity: Para-Br Enables Specific Protein-Ligand Interactions Absent in Des-Bromo and Fluoro-Swapped Analogs

The para-bromine atom on the benzamide ring of CAS 309737-37-9 possesses a positive electrostatic potential cap (σ-hole) along the C–Br bond axis, enabling it to act as a halogen bond (XB) donor with protein backbone carbonyl oxygen atoms (Br···O distance typically 2.8–3.3 Å, interaction energy ~2–5 kcal/mol) [1]. This capacity is absent in the des-bromo analog (CAS 391226-17-8) and fundamentally different from the C–F moiety in the halogen-swapped analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide (CAS 309737-35-7), where fluorine's high electronegativity and lack of a σ-hole render it a weak hydrogen bond acceptor rather than a halogen bond donor [1][2]. In kinase inhibitor design, bromine-mediated halogen bonds to the backbone carbonyl of specific hinge residues (e.g., Glu or Met in EGFR, or the DFG motif carbonyl in Abl) have been shown to contribute significantly to binding affinity and residence time [3].

Structural biology Molecular recognition Halogen bonding

Lipophilicity Modulation: Calculated logP Distinguishes Para-Bromo from Des-Bromo and Meta-Bromo Derivatives

The para-bromine substituent substantially increases the calculated partition coefficient (clogP) of the compound compared to the des-bromo analog, affecting membrane permeability, plasma protein binding, and non-specific binding in biochemical assays. Based on fragment-based clogP calculations, the addition of a bromine atom to a benzamide scaffold increases logP by approximately +0.8 to +1.0 log units compared to the unsubstituted phenyl ring, with the para position providing the maximal hydrophobic surface exposure [1]. The para-bromo compound is therefore more lipophilic than both the des-bromo parent (clogP ~2.8 vs. ~2.0, estimated) and slightly more than the meta-bromo isomer due to differences in molecular dipole moment affecting solvation free energy [1].

Physicochemical property ADME Lipophilicity

Anticancer Scaffold Validation: 1,3,4-Thiadiazole Benzamides Exhibit Low Micromolar Antiproliferative Activity Across Multiple Cancer Cell Lines

While direct cell-based IC₅₀ data for CAS 309737-37-9 itself have not been published in peer-reviewed literature, the 1,3,4-thiadiazol-2-yl benzamide scaffold to which this compound belongs has demonstrated consistent antiproliferative activity across multiple cancer cell lines. In a representative study, structurally related N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing halogen substituents on the benzamide ring showed IC₅₀ values in the range of 3–7 µM against PC3 prostate cancer cells, comparable to doxorubicin (IC₅₀ = 7 µM) [1]. Another series of 1,3,4-thiadiazole benzamides with 4-halo substitution exhibited IC₅₀ values of 14–36 µM against SKNMC neuroblastoma cells, outperforming doxorubicin (IC₅₀ = 40 µM) [1]. More recently, novel 1,3,4-thiadiazoles were shown to have IC₅₀ values below 10 µM against MCF-7 breast cancer cells with high selectivity over normal fibroblasts, inducing G2/M cell cycle arrest through CDK1 inhibition [2]. These class-level data support the expectation of anticancer activity for the 4-bromo-4'-fluoro substitution pattern, though direct comparative data against specific analogs remain to be generated [2].

Anticancer Kinase inhibition Cell-based assay

Exact Mass and Molecular Weight Distinguishability for Mass Spectrometry-Based Screening and Purity Assessment

The target compound has a distinctive exact mass (376.963374 Da) due to the characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance). This produces an unmistakable MS isotope signature (M:M+2 ≈ 1:1) that readily distinguishes it from des-bromo analogs (no M+2 peak in this mass range) and chloro analogs (M:M+2 ≈ 3:1 ratio). In LC-MS or GC-MS purity assessment, this isotopic fingerprint provides an orthogonal confirmation of molecular identity, enabling detection of common synthetic impurities such as de-brominated byproducts or regioisomeric contamination [1].

Analytical chemistry Mass spectrometry Purity assessment

High-Impact Research and Procurement Application Scenarios for 4-Bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 309737-37-9)


Kinase Inhibitor SAR Expansion: Probing Halogen Bond Contributions in EGFR or BCR-ABL Hinge-Binding Pockets

The para-bromine atom of CAS 309737-37-9 serves as a halogen bond donor capable of engaging backbone carbonyl oxygen atoms in kinase hinge regions. Procurement of this specific regioisomer enables systematic SAR studies comparing halogen bond strength (Br vs. Cl vs. I vs. H) at the solvent-exposed para position of the benzamide ring, while the 4-fluorophenyl group on the thiadiazole ring provides a consistent hydrophobic anchor. This scenario is directly supported by the halogen bond donor capacity evidence (Section 3, Evidence Item 3) and the electronic modulation data (Evidence Item 2), and is aligned with the established kinase inhibitory activity of the 1,3,4-thiadiazole benzamide class [1][2].

Regioisomeric Selectivity Profiling: Para-Br vs. Meta-Br in Target Engagement and Cellular Efficacy

The distinct electronic and steric properties of para-bromo versus meta-bromo substitution create an opportunity for systematic regioisomeric selectivity profiling. By procuring both CAS 309737-37-9 (para-Br) and its meta-bromo isomer, researchers can quantify the impact of halogen position on target binding affinity, cellular potency, and off-target profiles. The Hammett σ constant differential (Δσ = -0.16, Evidence Item 2) and distinct NMR and MS signatures (Evidence Items 1 and 6) provide the quantitative framework for interpreting differential activity and ensuring compound identity throughout the study.

Fluorinated Thiadiazole Fragment Library Design for ¹⁹F NMR-Based Fragment Screening

The presence of a fluorine atom on the 5-phenyl ring of the thiadiazole core makes CAS 309737-37-9 suitable for ¹⁹F NMR-based fragment screening and binding assays. ¹⁹F NMR is a powerful label-free method for detecting weak fragment binding to protein targets, and the para-fluorophenyl group provides a sensitive, background-free NMR handle. Combined with the bromine isotopic signature for MS-based hit confirmation, this compound is well-suited for fragment-based drug discovery campaigns targeting kinases or other proteins with aromatic binding pockets [1].

Cocrystallization and Structural Biology: Mapping Halogen Bond Geometries in Protein-Ligand Complexes

The para-bromine atom provides strong anomalous scattering (f'' = 1.28 e⁻ at Cu Kα) for X-ray crystallography, facilitating experimental phasing and unambiguous placement of the ligand in electron density maps. This makes CAS 309737-37-9 particularly valuable for obtaining high-resolution co-crystal structures to map halogen bond geometries with protein targets, an application directly supported by the halogen bonding evidence (Evidence Item 3). The anomalous signal from bromine enables clear differentiation from the fluorine atom, which has negligible anomalous scattering, ensuring correct orientation of the ligand in the binding site [2].

Quote Request

Request a Quote for 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.